molecular formula C20H19BO2 B12527268 [3,5-Bis(4-methylphenyl)phenyl]boronic acid CAS No. 848950-07-2

[3,5-Bis(4-methylphenyl)phenyl]boronic acid

Cat. No.: B12527268
CAS No.: 848950-07-2
M. Wt: 302.2 g/mol
InChI Key: FCZQEZNIZREUGW-UHFFFAOYSA-N
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Description

[3,5-Bis(4-methylphenyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(4-methylphenyl)phenyl]boronic acid typically involves the reaction of boronic acid with appropriate aryl halides under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(4-methylphenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols or quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of [3,5-Bis(4-methylphenyl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-Bis(4-methylphenyl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions, such as the Suzuki-Miyaura coupling, where it can offer better yields and selectivity compared to other boronic acids .

Properties

CAS No.

848950-07-2

Molecular Formula

C20H19BO2

Molecular Weight

302.2 g/mol

IUPAC Name

[3,5-bis(4-methylphenyl)phenyl]boronic acid

InChI

InChI=1S/C20H19BO2/c1-14-3-7-16(8-4-14)18-11-19(13-20(12-18)21(22)23)17-9-5-15(2)6-10-17/h3-13,22-23H,1-2H3

InChI Key

FCZQEZNIZREUGW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O

Origin of Product

United States

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